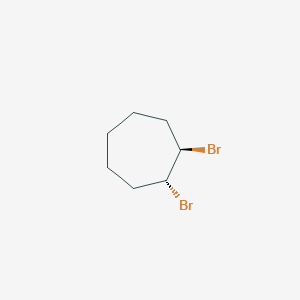
Ethyl 2-(1-hydroxy-4-isopropylcyclohexyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(1-hydroxy-4-isopropylcyclohexyl)acetate is an organic compound with the molecular formula C13H24O3. It is an ester, a class of compounds known for their pleasant aromas and widespread occurrence in nature. Esters are commonly used in the fragrance and flavor industries due to their distinctive scents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(1-hydroxy-4-isopropylcyclohexyl)acetate typically involves the esterification of 2-(1-hydroxy-4-isopropylcyclohexyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield 2-(1-hydroxy-4-isopropylcyclohexyl)acetic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products:
Hydrolysis: 2-(1-hydroxy-4-isopropylcyclohexyl)acetic acid and ethanol.
Reduction: 2-(1-hydroxy-4-isopropylcyclohexyl)ethanol.
Transesterification: Various esters depending on the alcohol used.
科学研究应用
Ethyl 2-(1-hydroxy-4-isopropylcyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the fragrance and flavor industries due to its pleasant aroma.
作用机制
The mechanism of action of Ethyl 2-(1-hydroxy-4-isopropylcyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid, which then exerts its effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Ethyl 2-(1-hydroxy-4-isopropylcyclohexyl)acetate can be compared with other esters such as:
Ethyl acetate: A simpler ester with a fruity aroma, commonly used as a solvent.
Methyl butanoate: Known for its apple-like scent, used in flavorings and fragrances.
Isopropyl acetate: Has a sweet, fruity odor and is used as a solvent and in perfumes.
Uniqueness: this compound stands out due to its specific structure, which imparts unique chemical and physical properties. Its cyclohexyl ring and isopropyl group contribute to its distinct aroma and potential biological activity.
属性
分子式 |
C13H24O3 |
|---|---|
分子量 |
228.33 g/mol |
IUPAC 名称 |
ethyl 2-(1-hydroxy-4-propan-2-ylcyclohexyl)acetate |
InChI |
InChI=1S/C13H24O3/c1-4-16-12(14)9-13(15)7-5-11(6-8-13)10(2)3/h10-11,15H,4-9H2,1-3H3 |
InChI 键 |
PSWQPFVDYARLQJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1(CCC(CC1)C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine](/img/structure/B13514835.png)
![3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoicacidhydrochloride](/img/structure/B13514838.png)
![2-(Azetidin-3-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B13514844.png)



